tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 188988-43-4
VCID: VC11681874
InChI: InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8-
SMILES: CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate

CAS No.: 188988-43-4

Cat. No.: VC11681874

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate - 188988-43-4

Specification

CAS No. 188988-43-4
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
Standard InChI InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8-
Standard InChI Key NDMBDQXMLBFZOF-NVNXTCNLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N\O
SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO

Introduction

Structural Characteristics and Molecular Descriptors

Core Architecture

The compound’s structure combines an indole core with two key substituents:

  • A tert-butyl carbamate group at the 1-position, providing steric bulk and influencing solubility.

  • A (Z)-hydroxyiminomethyl group at the 3-position, introducing a planar oxime moiety with potential hydrogen-bonding capabilities .

The (Z)-configuration of the oxime group is critical, as it dictates spatial arrangements that may affect intermolecular interactions. This stereochemistry is encoded in the compound’s isomeric SMILES: CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N\O.

Computed Physicochemical Properties

Table 1 summarizes key molecular descriptors derived from PubChem and VulcanChem data :

PropertyValue
Molecular FormulaC14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight260.29 g/mol
IUPAC Nametert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
XLogP3 (Partition Coefficient)3.54
Topological Polar Surface Area38.33 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

These properties suggest moderate lipophilicity (LogP ~3.54) and limited polar surface area, aligning with trends observed in blood-brain barrier-permeable compounds.

Synthesis and Stereochemical Considerations

Analytical Validation

Structural confirmation employs:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and stereochemistry.

  • Mass Spectrometry: High-resolution MS to confirm the molecular ion peak at m/z 260.29 .

  • X-ray Crystallography: Resolving the Z-configuration unambiguously, though no crystallographic data are currently available.

Computational and Experimental Insights

ADMET Profiling

Table 2 outlines predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties:

ParameterPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PenetrationYes
CYP450 InhibitionCYP1A2, CYP2C19, CYP2C9
Ames MutagenicityNegative

These predictions highlight favorable absorption but potential drug-drug interactions via cytochrome P450 enzymes.

Solubility and Formulation

The compound’s solubility in aqueous media is limited (0.0321 mg/mL), necessitating solubilizing agents like cyclodextrins or lipid-based carriers.

Future Directions and Research Gaps

Empirical Studies Needed

  • In Vitro Bioactivity Screens: Testing against cancer cell lines and microbial panels.

  • Metabolic Stability Assays: Assessing oxime hydrolysis rates in liver microsomes.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access the Z-isomer efficiently.

  • Prodrug Derivatives: Masking the oxime as a stabilized ether or ester to enhance bioavailability.

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